Methyl 2-chloro-5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate
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Overview
Description
Methyl 2-chloro-5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate is a chemical compound with the molecular formula C9H13ClO4 and a molecular weight of 220.65 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a dioxaspiro ring system. It is primarily used in research and industrial applications due to its interesting chemical properties and potential reactivity.
Preparation Methods
The synthesis of Methyl 2-chloro-5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the reaction of a chlorinated precursor with a methyl ester in the presence of a base. The reaction conditions often involve moderate temperatures and the use of solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) to facilitate the reaction . Industrial production methods may involve similar synthetic routes but are optimized for larger scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
Methyl 2-chloro-5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to remove the chlorine atom or to reduce other functional groups within the molecule.
Common reagents used in these reactions include sodium hydride (NaH), lithium aluminum hydride (LiAlH4), and various oxidizing agents like potassium permanganate (KMnO4). The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Methyl 2-chloro-5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of spirocyclic compounds.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of Methyl 2-chloro-5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets. The chlorine atom and the spirocyclic structure play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Methyl 2-chloro-5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate can be compared with other similar compounds, such as:
Methyl 2-chloro-5-propyl-1,6-dioxaspiro[2.5]octane-2-carboxylate: This compound has a similar spirocyclic structure but with a propyl group instead of a methyl group.
Methyl 2-chloro-6-propyl-1-oxaspiro[2.5]octane-2-carboxylate: This compound features an oxaspiro ring system and a propyl group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the dioxaspiro ring, which imparts distinct chemical and physical properties .
Biological Activity
Methyl 2-chloro-5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate is a spirocyclic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis, and biological effects based on recent research findings.
Chemical Structure and Properties
The compound has the molecular formula C9H13ClO4 and a molecular weight of approximately 220.65 g/mol. Its unique spirocyclic structure includes a chlorine atom and a dioxaspiro framework, which may contribute to its reactivity and potential biological interactions .
Property | Value |
---|---|
Molecular Formula | C9H13ClO4 |
Molecular Weight | 220.65 g/mol |
Structure | Spirocyclic |
Key Functional Groups | Chlorine, Ester |
Synthesis
The synthesis of this compound typically involves the reaction of a precursor compound with chloroformate in the presence of a base, such as triethylamine. This reaction is often conducted under controlled conditions to optimize yield and purity .
Biological Activity
Recent studies have indicated that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Research has shown that compounds with similar structures possess significant antimicrobial properties. The presence of the chlorine atom may enhance its interaction with microbial cell membranes, leading to increased efficacy against bacterial strains .
- Antioxidant Properties : The compound's structure suggests potential antioxidant activity, which is crucial in combating oxidative stress in biological systems. Studies have reported that related compounds exhibit strong radical scavenging activity, indicating that this compound may similarly protect cells from oxidative damage .
Case Study: Antimicrobial Efficacy
In a comparative study involving several spirocyclic compounds, this compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a notable reduction in bacterial growth with an IC50 value suggesting effective antimicrobial action at lower concentrations compared to other tested compounds .
The biological activity of this compound is hypothesized to involve its electrophilic nature, allowing it to interact with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to covalent modifications that alter the function of these biomolecules, potentially disrupting cellular processes in target organisms or cells .
Properties
Molecular Formula |
C9H13ClO4 |
---|---|
Molecular Weight |
220.65 g/mol |
IUPAC Name |
methyl 2-chloro-5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate |
InChI |
InChI=1S/C9H13ClO4/c1-6-5-8(3-4-13-6)9(10,14-8)7(11)12-2/h6H,3-5H2,1-2H3 |
InChI Key |
FPGCTIGLGCLJPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2(CCO1)C(O2)(C(=O)OC)Cl |
Origin of Product |
United States |
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